2-Amino-5-Chloro-4-methoxyphenol
Overview
Description
2-Amino-5-chloro-4-methoxyphenol
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: A series of compounds including 2-Amino-5-Chloro-4-methoxyphenol were synthesized and investigated for antimicrobial activities. These compounds showed selective activity against certain bacterial and fungal strains, such as Staphylococcus epidermidis and Candida albicans (Çinarli et al., 2011).
Thermochemical Properties
- Study of Methoxyphenols: Methoxyphenols, including structures related to this compound, were examined for their thermochemical properties. The study involved thermodynamic measurements and quantum-chemical calculations to understand the properties of these compounds (Varfolomeev et al., 2010).
Synthesis of Related Compounds
- Synthesis of Related Structures: Research on the synthesis of related compounds to this compound has been conducted. These include the synthesis of formazans and Schiff bases with potential antimicrobial applications (Sah et al., 2014).
Chemical Synthesis Processes
- Synthesis Techniques: A study detailed a practical approach for synthesizing 2-amino-5-methoxylpropiophenone, a compound structurally similar to this compound. This process involved a five-step synthesis using 3-chloropropiophenone as the starting material (Yu et al., 2011).
Nucleic Acid Research
- Oligodeoxyribonucleotide Synthesis: The 3-Methoxy-4-phenoxybenzoyl group, structurally related to this compound, was used for protecting the exocyclic amino group of nucleosides. This has implications in the synthesis of oligodeoxyribonucleotide, a key component in genetic research and biotechnology (Mishra & Misra, 1986).
Materials Science
- Polymeric Sorbents: A study developed polymeric sorbents based on 5-amino-2-methoxyphenol for the separation of phenols. These sorbents showed high selectivity and capacity for phenols in aqueous streams, suggesting potential applications in waste water treatment and industrial processes (Qiu et al., 2010).
Mechanism of Action
Target of Action
2-Amino-5-Chloro-4-methoxyphenol is a complex compound that can interact with various targets. It’s important to note that the compound’s structure, which includes an aromatic ring (benzene), a chlorine atom, an amino group, and a methoxy group, suggests that it could interact with a wide range of biological targets .
Mode of Action
For instance, the benzene ring in the compound can act as an electron-withdrawing group by resonance , which could influence its interaction with its targets.
Biochemical Pathways
For example, 2-Amino-5-chlorophenol, a compound structurally similar to this compound, is known to participate in the condensation reaction with acetylferrocene to afford ferrocenyl Schiff bases bearing a phenol group .
Pharmacokinetics
The compound’s molecular weight (1736 g/mol) and its polar surface area could influence its bioavailability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its storage recommendation . Furthermore, the compound’s action and efficacy could be influenced by the pH and the presence of other compounds in its environment.
Biochemical Analysis
Biochemical Properties
It is known that phenol derivatives, which include 2-Amino-5-Chloro-4-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products
Cellular Effects
Phenol derivatives have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects
Molecular Mechanism
It is known that benzylic halides, which may be structurally similar to this compound, typically react via an SN1 pathway, via the resonance-stabilized carbocation
Temporal Effects in Laboratory Settings
It is known that the compound is stored at refrigerated temperatures , suggesting that it may have certain stability requirements
Metabolic Pathways
It is known that Chlorophenols, which include this compound, are a group of environmental pollutants sourced from the released waste of numerous manmade activities
Properties
IUPAC Name |
2-amino-5-chloro-4-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFIUQJNELYXKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599724 | |
Record name | 2-Amino-5-chloro-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98280-37-6 | |
Record name | 2-Amino-5-chloro-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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